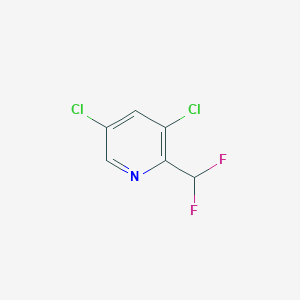

3,5-Dichloro-2-(difluoromethyl)pyridine

Description

Properties

IUPAC Name |

3,5-dichloro-2-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNVNKJDLXVVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-46-7 | |

| Record name | 3,5-dichloro-2-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(difluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 3,5-dichloropyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

Agrochemical Applications

Herbicide and Insecticide Development

3,5-Dichloro-2-(difluoromethyl)pyridine has been identified as a potential candidate for herbicides and insecticides due to its structural properties. The compound's ability to interact with biological systems makes it valuable in developing crop protection products. Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant pest control capabilities, which are essential for agricultural productivity .

Environmental Impact Studies

Studies involving the interaction of this compound with enzymes and receptors have been conducted to assess its biological activity and potential toxicity. Understanding these interactions is crucial for evaluating the environmental safety of agricultural chemicals.

Pharmaceutical Research

Biochemical Probes

In pharmaceutical research, this compound serves as a probe molecule in binding studies to investigate the dynamics of small molecules interacting with proteins and nucleic acids. These studies have provided insights into drug action mechanisms and enzyme functions.

Drug Development

The unique properties of fluorinated compounds like this compound contribute to their effectiveness in drug design. The presence of fluorine atoms can enhance the pharmacokinetic properties of drugs, leading to improved efficacy and reduced side effects .

Materials Science

Nanomaterial Synthesis

This compound is utilized as a precursor in synthesizing nanomaterials with tailored electronic and optical properties. Techniques such as electron microscopy and spectroscopy are employed to characterize these nanoscale structures. The ability to manipulate the properties of materials at the nanoscale opens new avenues for technological advancements.

Computational Chemistry

Modeling Chemical Behavior

Advanced computational techniques, including density functional theory (DFT), are used to simulate the properties and reactivity of this compound. These models help predict the compound's behavior in various chemical environments, guiding experimental chemists in their research endeavors.

Educational Applications

Teaching Tool in Chemistry Education

The compound is also used as a case study in chemical education, helping students grasp complex concepts in organic and inorganic chemistry. By engaging with real-world examples of fluorinated compounds, students gain practical experience that enhances their understanding of chemical principles.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. This interaction can disrupt normal cellular processes, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Discussion of Substituent Effects

- Electron-Withdrawing Effects :

- Metabolic Stability :

- Lipophilicity :

- Chloro and CF₃ substituents increase logP values, improving blood-brain barrier penetration but risking toxicity .

Biological Activity

3,5-Dichloro-2-(difluoromethyl)pyridine is a heterocyclic compound with significant biological activity. Characterized by the presence of two chlorine atoms at the 3 and 5 positions and a difluoromethyl group at the 2 position, this compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₃Cl₂F₂N

- Molecular Weight : Approximately 215.99 g/mol

The unique structural features of this compound enhance its reactivity, making it a valuable compound in various chemical syntheses and biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown that compounds with similar halogenated structures often demonstrate significant activity against various microbial strains. The presence of difluoromethyl groups can enhance lipophilicity, improving cellular permeability and bioavailability, which is critical for antimicrobial efficacy.

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The chlorinated and fluorinated groups contribute to its ability to form stable complexes with biological molecules, disrupting normal cellular processes. This disruption can lead to cell death or inhibition of growth in pathogens.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a recent study, this compound was tested against several strains of bacteria and fungi. The results showed that the compound effectively inhibited the growth of Escherichia coli and Candida albicans, highlighting its potential as a broad-spectrum antimicrobial agent. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in microbial metabolism .

Applications in Medicine and Industry

The potential applications of this compound extend beyond antimicrobial use:

- Pharmaceutical Intermediate : Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules, particularly in drug development.

- Agrochemicals : The compound is also being explored for its efficacy as an agricultural pesticide due to its biological activity against plant pathogens.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,5-Dichloro-2-(difluoromethyl)pyridine with high regioselectivity?

- Methodological Answer : The synthesis typically involves halogenation and fluoromethylation steps. A common approach is nucleophilic substitution using dichloropyridine precursors, followed by fluoromethylation via radical-mediated reactions or metal-catalyzed cross-coupling. For example, highlights similar pyridine derivatives synthesized via nucleophilic substitution with sodium azide under reflux (80–100°C), suggesting optimized temperature control and stoichiometric ratios (e.g., 1:1.2 substrate-to-fluoromethylating agent) to minimize byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹³C NMR : The difluoromethyl group (–CF₂H) shows distinct splitting patterns (e.g., doublets at ~110–120 ppm due to J₃ coupling with fluorine) .

- ¹H NMR : The pyridine ring protons (H-4 and H-6) exhibit downfield shifts (~8.5–9.0 ppm) due to electron-withdrawing substituents.

- IR : Strong C–F stretches at 1100–1250 cm⁻¹ and C–Cl stretches at 550–750 cm⁻¹ confirm functional groups .

- MS : Molecular ion peaks at m/z ≈ 194 (C₆H₃Cl₂F₂N) with fragmentation patterns reflecting loss of Cl or F groups.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use dichloromethane/water to remove polar byproducts.

- Distillation : Fractional distillation under reduced pressure (boiling point ~150–160°C, estimated via ’s solubility data) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point ~80–85°C, inferred from analogous compounds in ) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Steric Effects : The 2-(difluoromethyl) group hinders access to the C-4 position, favoring C-6 substitution in Pd-catalyzed reactions.

- Electronic Effects : Electron-withdrawing Cl and CF₂H groups activate the pyridine ring toward nucleophilic aromatic substitution but deactivate it for electrophilic attacks.

- Optimization : Use bulky ligands (e.g., SPhos) to mitigate steric hindrance and enhance coupling efficiency ( references similar Pd-catalyzed protocols) .

Q. What computational methods (e.g., DFT, MD) predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- DFT Calculations : Model hydrolysis pathways using Gaussian09 at the B3LYP/6-31G(d) level. The CF₂H group’s electron-withdrawing nature increases susceptibility to nucleophilic attack at C-2 under basic conditions (pH > 10).

- Molecular Dynamics (MD) : Simulate thermal stability in solvents like DMSO ( notes degradation at >200°C) .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for derivatives of this compound?

- Methodological Answer :

- Dose-Response Assays : Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish target-specific effects from general toxicity.

- Structural-Activity Relationships (SAR) : Modify substituents at C-4 or C-6 to isolate inhibitory activity ( highlights similar strategies for pyrimidine derivatives) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between studies, and how can this be standardized?

- Methodological Answer :

- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals by 0.1–0.3 ppm.

- Temperature Control : Ensure consistent measurement temperatures (25°C ± 1°C) to avoid dynamic effects.

- Referencing : Calibrate spectra against internal standards (e.g., TMS) as in ’s NMR protocols .

Application-Oriented Questions

Q. What strategies enhance the solubility of this compound in aqueous buffers for biological assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins to improve solubility without denaturing proteins.

- Derivatization : Introduce hydrophilic groups (e.g., –OH, –NH₂) at C-4 ( references pyridine derivatives with hydroxymethyl groups) .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 194.0 g/mol (calculated) | |

| Estimated Boiling Point | 150–160°C | |

| Common Synthetic Yield | 60–75% (nucleophilic substitution) | |

| Stability in DMSO | Stable at –20°C for 6 months |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.